molecular formula C17H12N2O B13756008 1,6-diamino-7H-benz[de]anthracen-7-one CAS No. 56600-56-7

1,6-diamino-7H-benz[de]anthracen-7-one

Katalognummer: B13756008
CAS-Nummer: 56600-56-7
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: BRSFNKPRNHRKAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diamino-7H-benz[de]anthracen-7-one is an organic compound with the molecular formula C17H12N2O It is a derivative of benzanthrone, a polycyclic aromatic ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diamino-7H-benz[de]anthracen-7-one typically involves the nitration of benzanthrone followed by reduction. The nitration process introduces nitro groups at specific positions on the benzanthrone molecule. Subsequent reduction of these nitro groups yields the desired diamino compound. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diamino-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1,6-Diamino-7H-benz[de]anthracen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and ability to interact with DNA.

    Industry: Utilized in the production of high-performance materials and pigments.

Wirkmechanismus

The mechanism of action of 1,6-diamino-7H-benz[de]anthracen-7-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzanthrone: A parent compound with similar structural features but lacking amino groups.

    1,8-Diaminoanthraquinone: Another diamino derivative with different substitution patterns.

    7H-Benz[de]anthracen-7-one: A closely related compound without amino substitutions.

Uniqueness

1,6-Diamino-7H-benz[de]anthracen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56600-56-7

Molekularformel

C17H12N2O

Molekulargewicht

260.29 g/mol

IUPAC-Name

1,6-diaminobenzo[a]phenalen-7-one

InChI

InChI=1S/C17H12N2O/c18-12-7-5-9-6-8-13(19)16-14(9)15(12)10-3-1-2-4-11(10)17(16)20/h1-8H,18-19H2

InChI-Schlüssel

BRSFNKPRNHRKAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC4=C3C(=C(C=C4)N)C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.